

Technical Guide to D-Arabinose-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Arabinose-d5*

Cat. No.: *B12395454*

[Get Quote](#)

An In-depth Overview of **D-Arabinose-d5**: Availability, Purity, and Applications in Metabolic Research

This technical guide provides a comprehensive overview of **D-Arabinose-d5**, a deuterated form of the naturally occurring pentose sugar D-arabinose. This isotopically labeled sugar is a valuable tool for researchers and scientists in the field of drug development and metabolic studies. Its primary application lies in its use as a tracer to elucidate metabolic pathways and as an internal standard for mass spectrometry-based quantification of arabinose and related metabolites. This guide details available suppliers, information on purity, relevant experimental protocols for its analysis, and its metabolic context.

D-Arabinose-d5: Supplier and Purity Information

The availability of **D-Arabinose-d5** is limited, and it is often provided as a custom synthesis product. Researchers are advised to contact suppliers directly for quotes and detailed certificates of analysis. Below is a summary of potential suppliers for deuterated D-Arabinose.

Supplier	Product Name	Isotopic Purity	Chemical Purity	Notes
BOC Sciences	D-arabinose-[2,3,4,5,5'-d5]	Not specified	Not specified	Purity information is typically available upon request.
Pharmaffiliates	D-Arabinose-5,5'-d2	Not specified	Not specified	Note: This is a d2 variant, not d5. Purity information is available upon request.

Note: Isotopic and chemical purity are critical parameters for the successful application of **D-Arabinose-d5**. It is strongly recommended to obtain a certificate of analysis from the supplier, which should detail the methods used for purity determination and the corresponding results.

Experimental Protocols

The accurate determination of both chemical and isotopic purity of **D-Arabinose-d5** is crucial for its effective use in research. The following are general methodologies that can be adapted for the quality control of deuterated monosaccharides.

Determination of Isotopic Enrichment and Purity by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **D-Arabinose-d5** in a suitable solvent (e.g., methanol or water).

- Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Data Acquisition: Acquire full scan mass spectra in the appropriate mass range for **D-Arabinose-d5**.
- Data Analysis:
 - Identify the ion corresponding to the unlabeled D-arabinose and the deuterated (d1 to d5) isotopologues.
 - Integrate the peak areas for each isotopologue.
 - Calculate the isotopic enrichment by determining the percentage of the d5-labeled species relative to all arabinose species.

Structural Integrity and Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of **D-Arabinose-d5** and can also provide information on the positions of the deuterium labels.

Methodology:

- Sample Preparation: Dissolve a sufficient amount of **D-Arabinose-d5** in a suitable deuterated solvent (e.g., D₂O).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the presence of deuterium, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced.
- Data Analysis:
 - Compare the acquired spectra with the spectra of unlabeled D-arabinose to confirm the absence of proton signals at the deuterated positions.

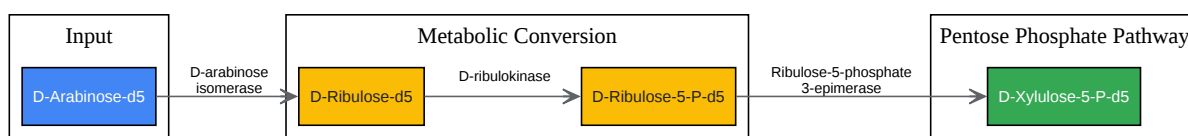
- The ^{13}C NMR spectrum can show characteristic splitting patterns for carbons bonded to deuterium, confirming the label positions.
- The overall spectral pattern will confirm the structural integrity of the arabinose molecule.

Metabolic Pathway and Applications

In many organisms, D-arabinose can be metabolized by entering the pentose phosphate pathway (PPP).[1][2] The metabolic fate of **D-Arabinose-d5** can be traced using techniques like mass spectrometry and NMR to study the flux through this pathway and its connections to other metabolic routes. Deuterated sugars are also employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.[3][4]

D-Arabinose Metabolism Workflow

The following diagram illustrates a common pathway for D-arabinose metabolism, leading into the pentose phosphate pathway. The use of **D-Arabinose-d5** allows researchers to trace the path of the deuterated carbon skeleton through these metabolic conversions.

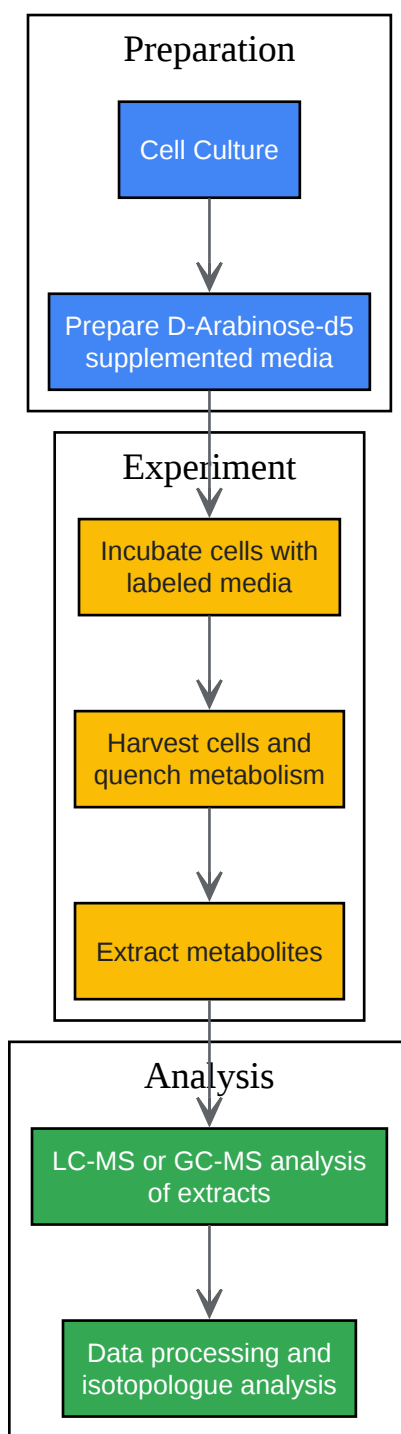


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **D-Arabinose-d5** into the Pentose Phosphate Pathway.

Experimental Workflow for a Tracer Study

The following diagram outlines a typical experimental workflow for using **D-Arabinose-d5** as a metabolic tracer in a cell culture experiment.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deuterated.bocsci.com [deuterated.bocsci.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to D-Arabinose-d5 for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395454#d-arabinose-d5-supplier-and-purity-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com